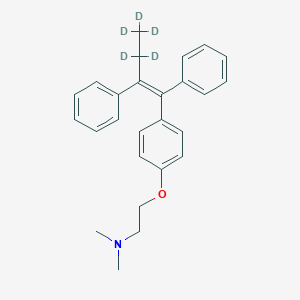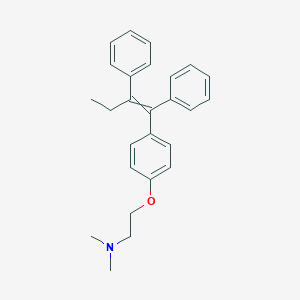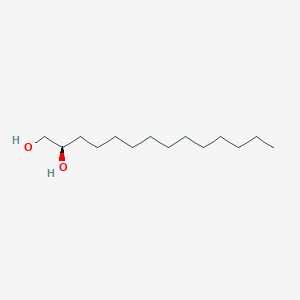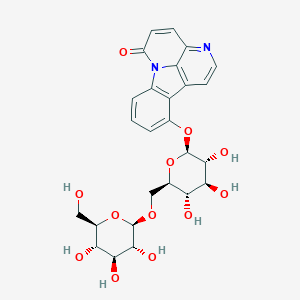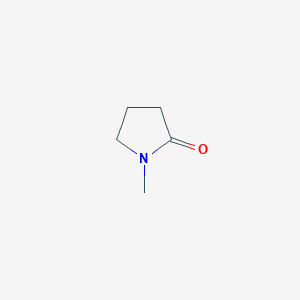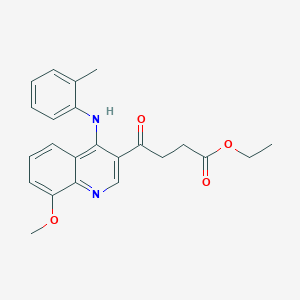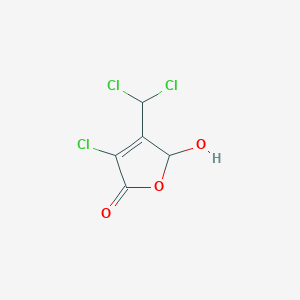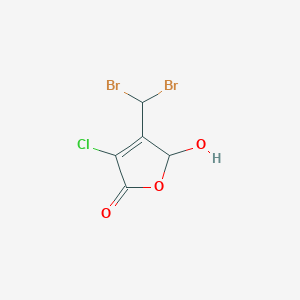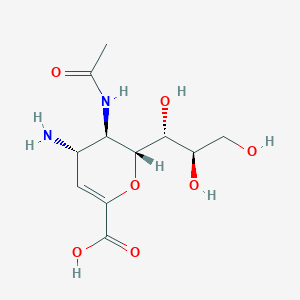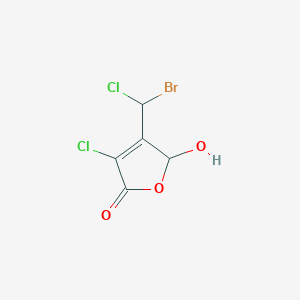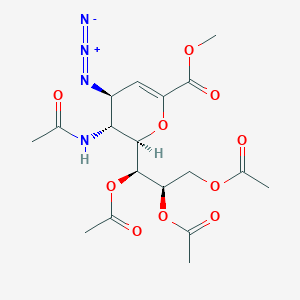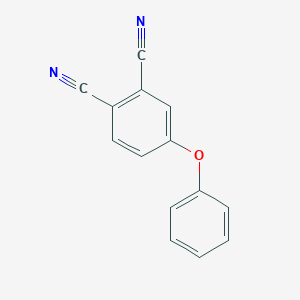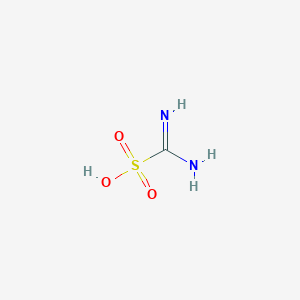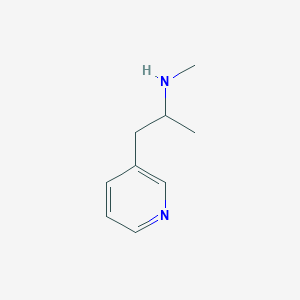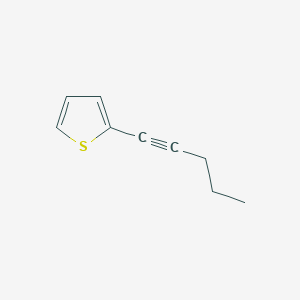
2-Pent-1-ynylthiophene
概述
描述
2-Pent-1-ynylthiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, organic electronics, and biochemistry.
作用机制
The mechanism of action of 2-Pent-1-ynylthiophene is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding interactions. This interaction can lead to changes in the conformation and function of biomolecules.
生化和生理效应
2-Pent-1-ynylthiophene has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit antioxidant activity, which can protect cells from oxidative stress. In addition, it has been studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of 2-Pent-1-ynylthiophene is its ease of synthesis and purification. It can be synthesized using simple and readily available starting materials and can be purified using standard laboratory techniques. However, one of the limitations is its low solubility in common organic solvents, which can make it difficult to handle and study.
未来方向
There are several future directions for the study of 2-Pent-1-ynylthiophene. One potential direction is the development of new synthetic methods to improve yield and purity. Another direction is the study of its interaction with biomolecules at the molecular level using techniques such as X-ray crystallography and NMR spectroscopy. Additionally, the potential applications of 2-Pent-1-ynylthiophene in the field of biochemistry, such as its use as a fluorescent probe for the detection of biomolecules, warrant further investigation.
科学研究应用
2-Pent-1-ynylthiophene has been extensively studied for its potential applications in various fields. In material science, it has been used as a building block for the synthesis of conjugated polymers and as a component in organic photovoltaic devices. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes. In biochemistry, it has been studied for its potential as a fluorescent probe for the detection of biomolecules.
属性
CAS 编号 |
145349-58-2 |
|---|---|
产品名称 |
2-Pent-1-ynylthiophene |
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
2-pent-1-ynylthiophene |
InChI |
InChI=1S/C9H10S/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-3H2,1H3 |
InChI 键 |
MMDWHPHICBPCGZ-UHFFFAOYSA-N |
SMILES |
CCCC#CC1=CC=CS1 |
规范 SMILES |
CCCC#CC1=CC=CS1 |
同义词 |
Thiophene, 2-(1-pentynyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

